Iron(II) bromide, dimethoxyethane adduct

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

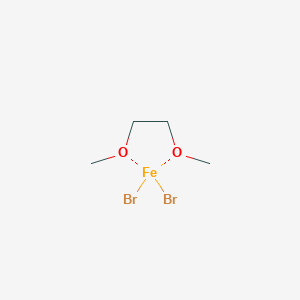

Iron(II) bromide, dimethoxyethane adduct is an inorganic compound with the chemical formula [FeBr2 (OCH3)2]. It is a powdery solid, often yellow or brown . It is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™. Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

Synthesis Analysis

Iron(II) bromide, dimethoxyethane adduct can be used as a catalyst for some chemical reactions, such as carbon-hydrogen bond activation, oxygen content determination, and ligand transfer reactions. It can also be used to synthesize organic compounds, such as the synthesis of α,β-unsaturated ketones and the halogenation of organic alkyne compounds .Molecular Structure Analysis

The molecular formula of Iron(II) bromide, dimethoxyethane adduct is C4H10Br2FeO2 and its molar mass is 305.774 . It adopts a polymeric structure consisting of isolated metal centers cross-linked with halides .Chemical Reactions Analysis

Iron(II) bromide, dimethoxyethane adduct is a useful reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .Physical And Chemical Properties Analysis

Iron(II) bromide, dimethoxyethane adduct is a powdery solid, often yellow or brown. It has a melting point of about 75-80 ℃. It is soluble in some organic solvents (such as dimethyl sulfoxide), but insoluble in water .科学的研究の応用

Catalysis and Chemical Transformations

Iron(II) bromide demonstrates significant catalytic properties, particularly in transformations involving aryl and vinyl azides. It facilitates the conversion of these azides into 2,1-benzisoxazoles, indazoles, or pyrazoles through the formation of N-O or N-N bonds. This process is notable for its tolerance of various functional groups, enabling the creation of diverse benzisoxazoles and indazoles (Stokes et al., 2010). Similarly, Iron(II) bromide is instrumental in intramolecular C-H bond amination and [1,2]-shift tandem reactions of aryl azides, leading to the formation of 2,3-disubstituted indoles (Nguyen et al., 2013).

Reaction Mechanisms and Complex Formation

Iron(II) complexes, including those with dimethoxyethane, exhibit varied reaction mechanisms. For instance, the fragmentation mechanism of iron complexes with dimethoxyethane as a bidentate ligand has been explored, providing insights into the nature of such reactions (Le Caër et al., 2006). Additionally, the synthesis of iron(II) mesityl complexes with bulky thiolate ligands has been studied, highlighting the reactivity of these complexes (Hashimoto et al., 2010).

Environmental and Biological Applications

Iron(II) bromide and its complexes also find applications in environmental remediation and biological studies. For example, the reduction potentials of metalloporphyrin and metallophthalocyanine redox potentials have been tuned using iron complexes, with implications for environmental applications (Alexiou & Lever, 2001). Furthermore, iron(II) tetrabromide complexes have been synthesized and analyzed for their antimicrobial properties, offering potential biological applications (Abedin et al., 2020).

Safety and Hazards

作用機序

Target of Action

Iron(II) bromide, dimethoxyethane adduct, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactant molecules in these reactions. The compound’s role is to facilitate the transformation of these reactants into desired products.

Mode of Action

The compound interacts with its targets by participating in the reaction process. For instance, it has been reported to be involved in the hydrobromination of alkenes . In this process, the compound aids in the control of regioselectivity, allowing for the formation of specific products. The interaction with its targets results in changes to the reactant molecules, transforming them into the desired products.

Biochemical Pathways

Iron is involved in the function of enzymes, oxygen transport via hemoglobin and myoglobin, and the immune system . .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Iron(II) bromide, dimethoxyethane adduct is limited. Safety data sheets indicate that the compound is moisture sensitive , suggesting that its stability and bioavailability could be affected by environmental humidity.

Result of Action

The molecular and cellular effects of Iron(II) bromide, dimethoxyethane adduct’s action are primarily observed in the form of the reaction products it helps generate. As a catalyst, it facilitates the transformation of reactant molecules into specific products . These products can then participate in further reactions or processes, depending on the context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Iron(II) bromide, dimethoxyethane adduct. As mentioned earlier, the compound is moisture sensitive , so its stability and efficacy can be affected by environmental humidity. Additionally, the compound’s action can be influenced by the presence of other substances in the reaction environment, such as other reactants or catalysts.

特性

IUPAC Name |

dibromoiron;1,2-dimethoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2BrH.Fe/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVHKRASADUPOO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.[Fe](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2FeO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibromoiron;1,2-dimethoxyethane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2893448.png)

![N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2893450.png)

![4-[(5-oxo-4H-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2893455.png)

![(E)-4-(Dimethylamino)-N-[[2-(4-methoxyphenoxy)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B2893460.png)

![(3Ar,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one](/img/structure/B2893463.png)

![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)